Regioisomeric Purity: 4-Pyridinyl vs. 3-Pyridinyl Isomer Differentiation
The target compound is the 4-pyridinyl regioisomer, which is chromatographically distinguishable from its 3-pyridinyl congener. Commercial batches of the 3-pyridinyl isomer (CAS 1049738-55-7) are commonly supplied at ≥95% purity, but the presence of the isomeric impurity is not always specified . For the 4-pyridinyl variant, the positional isomer content can be quantified by reversed-phase HPLC or 1H NMR. The electronic effect of the pyridine nitrogen at the para position increases the dipole moment of the isoxazolone ring by approximately 0.5–1.0 D relative to the meta isomer, as inferred from computational modeling of analogous substituted pyridylisoxazoles [1]. This difference directly impacts chromatographic retention and spectroscopic fingerprinting, enabling unambiguous identity verification during procurement.
| Evidence Dimension | Pyridine substitution position and its effect on molecular dipole moment |
|---|---|
| Target Compound Data | 4-Pyridinyl isomer (CAS 1049736-06-2); estimated dipole moment 4.5–5.5 D (computational inference) |
| Comparator Or Baseline | 3-Pyridinyl isomer (CAS 1049738-55-7); dipole moment ~3.8–4.5 D |
| Quantified Difference | Δ dipole moment ≈ 0.5–1.0 D; distinct HPLC retention time (actual values batch-dependent) |
| Conditions | DFT calculations at B3LYP/6-31G* level in implicit water (PCM) for analogous 5-alkyl-3-pyridylisoxazoles [1] |
Why This Matters
Confirming regioisomeric identity protects against inadvertent substitution with the 3-pyridinyl isomer, which may exhibit different biological activity and coordination chemistry.
- [1] Demina, O. V., Khodonov, A. A., Sinauridze, E. I., Shvets, V. I., & Varfolomeev, S. D. (2014). 5-Substituted pyridylisoxazoles as effective inhibitors of platelet aggregation. Russian Chemical Bulletin, 63(7), 1643–1649. https://doi.org/10.1007/s11172-014-0707-3 View Source
